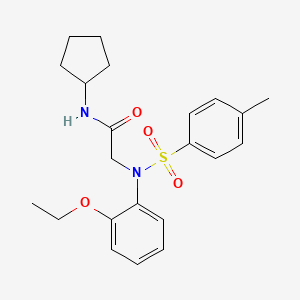

N-Cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide

Description

N-Cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide is a sulfonamide-containing acetamide derivative characterized by a cyclopentyl group at the acetamide nitrogen, a 2-ethoxyphenyl moiety, and a 4-methylphenylsulfonamido functional group. The structural complexity of this compound—with its aromatic, ether, and sulfonamide groups—suggests unique physicochemical and biological properties, warranting detailed comparison with structurally analogous compounds.

Properties

IUPAC Name |

N-cyclopentyl-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-3-28-21-11-7-6-10-20(21)24(16-22(25)23-18-8-4-5-9-18)29(26,27)19-14-12-17(2)13-15-19/h6-7,10-15,18H,3-5,8-9,16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJQBXDFVLYBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

Formation of the Cyclopentyl Group: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring.

Introduction of the Ethoxyphenyl Group: This step involves the reaction of an ethoxyphenyl derivative with an appropriate reagent to attach the ethoxyphenyl group to the intermediate compound.

Formation of the Methylphenylsulfonamido Group:

Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions, such as the use of a coupling agent and a suitable solvent, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely and ensure consistent product quality.

Purification Steps: Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide may be used for oxidation reactions.

Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride may be used for reduction reactions.

Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-Cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on the cell surface or within cells.

Pathway Modulation: Affecting signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-ethoxyphenyl group in the target compound introduces steric bulk and moderate lipophilicity compared to smaller substituents like methoxy or nitro groups in analogs .

- The cyclopentyl group at the acetamide nitrogen may enhance membrane permeability compared to rigid aromatic substituents (e.g., benzothiazole in ).

Sulfonamido/Sulfonyl Groups :

- The 4-methylphenylsulfonamido group balances electron-donating (methyl) and withdrawing (sulfonamido) effects, contrasting with the electron-deficient nitro/chloro groups in or the heterocyclic quinazoline sulfonyl group in .

Intermolecular Interactions :

- Analogs like exhibit hydrogen bonding via sulfonyl oxygen and nitro groups, stabilizing crystal structures. The target compound’s ethoxy group may similarly participate in hydrophobic interactions or π-stacking .

Pharmacological Activity Comparison

Key Inferences:

Anti-Cancer Potential: Quinazoline sulfonamides (e.g., Compound 38) show potent activity due to their ability to inhibit kinases or DNA topoisomerases . The target compound’s 4-methylphenylsulfonamido group may lack this specificity but could exhibit broader cytotoxicity.

Metabolic Stability :

- The trifluoromethyl group in enhances resistance to oxidative metabolism. The target compound’s ethoxy group may confer similar stability compared to methoxy analogs .

Synthetic Utility :

- Compounds like serve as intermediates for heterocycles. The target compound’s cyclopentyl and ethoxyphenyl groups could make it a precursor for conformationally constrained analogs .

Biological Activity

N-Cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide, identified by its CAS number 922047-13-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O4S |

| Molecular Weight | 394.53 g/mol |

| CAS Number | 922047-13-0 |

Structural Characteristics

The compound features a cyclopentyl group and a sulfonamide moiety, which are known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer models. A study on related compounds reported IC50 values indicating potent activity against breast and colon cancer cell lines, suggesting that this compound may also possess similar effects.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Sulfonamides often inhibit the enzyme carbonic anhydrase, which is crucial in tumor metabolism.

- Receptor Modulation : The ethoxyphenyl group may interact with various receptors involved in cell signaling pathways related to proliferation and apoptosis.

Antimicrobial Properties

Similar compounds have been reported to exhibit antimicrobial activity. For instance, studies indicate that certain sulfonamide derivatives show efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The potential for this compound to act against microbial pathogens warrants further investigation.

Study 1: Antitumor Efficacy

A recent study explored the antitumor efficacy of sulfonamide derivatives in a mouse model of breast cancer. The results indicated that administration of these compounds led to a significant reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Study 2: Antimicrobial Screening

In another study, a series of sulfonamide compounds were screened for antimicrobial activity. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) against Candida albicans and E. coli, highlighting the potential of this compound in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.